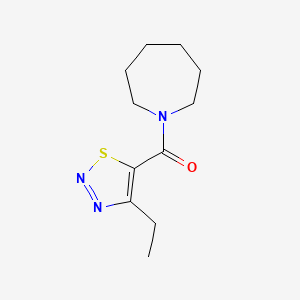![molecular formula C15H14ClNO4S B7571213 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571213.png)
2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid, also known as CEBSA, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. CEBSA is a sulfonamide derivative that has been found to exhibit potent inhibitory effects on certain enzymes, making it a useful tool for studying biochemical and physiological processes. In
科学研究应用
2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid has been found to have a wide range of applications in scientific research. One of the most significant uses of this compound is as an inhibitor of certain enzymes, including carbonic anhydrase and fatty acid amide hydrolase. Carbonic anhydrase is an enzyme that plays a key role in regulating the pH of cells and tissues, while fatty acid amide hydrolase is involved in the metabolism of endocannabinoids. By inhibiting these enzymes, this compound can be used to study their functions and the physiological processes they are involved in.
In addition to its use as an enzyme inhibitor, this compound has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases.
作用机制
The mechanism of action of 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid involves its binding to the active site of the target enzyme, thereby preventing the enzyme from carrying out its normal function. In the case of carbonic anhydrase, this compound binds to the zinc ion at the active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. Similarly, in the case of fatty acid amide hydrolase, this compound binds to the active site of the enzyme, preventing it from breaking down endocannabinoids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme it is inhibiting. In the case of carbonic anhydrase, inhibition by this compound can lead to a decrease in the pH of cells and tissues, as well as a decrease in the production of bicarbonate. In the case of fatty acid amide hydrolase, inhibition by this compound can lead to an increase in the levels of endocannabinoids, which can have a variety of effects on the body, including pain relief and appetite regulation.
实验室实验的优点和局限性
One of the main advantages of using 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid in lab experiments is its specificity for certain enzymes. By selectively inhibiting target enzymes, this compound can be used to study their functions and the physiological processes they are involved in. However, one limitation of using this compound is that it may not be effective against all isoforms of a given enzyme, meaning that it may not be a universal inhibitor for a particular enzyme.
未来方向
There are several future directions for research on 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase and fatty acid amide hydrolase. Another area of interest is the investigation of the anti-inflammatory properties of this compound, and its potential use in the treatment of inflammatory diseases. Finally, the use of this compound as a tool for studying other enzymes and physiological processes is an area of potential future research.
合成方法
The synthesis of 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid involves the reaction of 4-ethylphenylsulfonyl chloride with 2-chloro-5-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield this compound as a white solid.
属性
IUPAC Name |
2-chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-2-10-3-6-12(7-4-10)22(20,21)17-11-5-8-14(16)13(9-11)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWELAWXVQASKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B7571140.png)
![1-(furan-2-yl)-N,N-dimethyl-N'-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B7571153.png)

![2-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7571157.png)
![2-[1-benzothiophen-3-ylmethyl(methyl)amino]-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7571161.png)
![3-(2-methoxyethoxy)-N-[(2-methylphenyl)methyl]aniline](/img/structure/B7571181.png)
![2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7571182.png)

![2-[(4-Chloro-2-methylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7571191.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylsulfonylpropanamide](/img/structure/B7571192.png)

![5-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7571203.png)

![3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidin-2-one](/img/structure/B7571206.png)
